race-specific peptide elicitor
説明
The AVR9 peptide elicitor is a 28-amino acid, cysteine-rich peptide produced by the fungal pathogen Cladosporium fulvum during infection of tomato plants . It functions as a race-specific avirulence factor, triggering defense responses exclusively in tomato cultivars carrying the Cf-9 resistance gene . The avr9 gene encodes a precursor protein that undergoes sequential processing: (1) secretion via a signal peptide, (2) fungal protease-mediated cleavage to generate 32–34-amino acid intermediates, and (3) plant protease-dependent maturation into the stable 28-residue bioactive form . Binding studies reveal a single high-affinity receptor on plasma membranes of Solanaceous plants, with binding capacity 40-fold higher in plasma membranes than microsomal fractions .
特性
CAS番号 |
138880-27-0 |
|---|---|
分子式 |
C11H22N2 |
同義語 |
race-specific peptide elicitor |
製品の起源 |
United States |
化学反応の分析
Molecular Interactions Between Elicitors and Plant Receptors
Race-specific peptide elicitors bind to corresponding resistance (R) proteins in plants through ligand-receptor interactions. For example:
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Avr9 peptide from Cladosporium fulvum binds to the Cf-9 receptor in tomato (Lycopersicon esculentum), inducing calcium influx and reactive oxygen species (ROS) burst .
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PaNie 213 , a 213-amino-acid elicitor from Pythium aphanidermatum, activates programmed cell death in carrot (Daucus carota) cells via G-protein-coupled signaling pathways .
Key Reaction Steps :
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Ligand binding : Conformational changes in receptor kinases (e.g., Cf-9, FLS2).
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Signal transduction : Activation of MAPK cascades and calcium-dependent protein kinases (CDPKs).
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Defense activation : Transcriptional upregulation of phenylalanine ammonia-lyase (PAL) and pathogenesis-related (PR) genes .
Post-Translational Modifications
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Phosphorylation : The syntaxin NtSyp121 in tobacco is rapidly phosphorylated upon Avr9 recognition, a hallmark of vesicle trafficking reprogramming during HR .
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Proteolytic cleavage : Plant subtilases (e.g., SBT5.2a) inactivate bacterial cold-shock protein (CSP) elicitors via site-specific cleavage (e.g., at VKWF↓NNAK motifs) .
Downstream Metabolic Pathways
Elicitor-induced signaling activates interconnected pathways:
Proteomic Changes in Elicitor-Treated Cells
A proteomic study of Arabidopsis cells treated with fungal elicitors revealed differential expression of 45 proteins (Table 1) :
Table 1 : Select Proteins With Altered Expression Post-Elicitation
| Spot ID | Protein Name | Fold Change | p-value |
|---|---|---|---|
| 19 | Putative alanine aminotransferase | +1.42 | 0.0083 |
| 23 | Adenosylhomocysteinase | -1.56 | 0.0077 |
| 34 | 20S proteasome beta subunit D | +1.84 | 3.7e-5 |
Proteins involved in amino acid metabolism (e.g., tryptophan synthase) and stress responses (e.g., glutathione S-transferase) showed significant upregulation .
Inactivation Mechanisms of Elicitors
Plants employ enzymatic strategies to neutralize elicitors:
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Subtilase SBT5.2a : Cleaves immunogenic epitopes in bacterial CSPs, preventing recognition by plant receptors .
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Conjugative secretion : Protoplasts secrete conjugated 4-HBA into the apoplast to limit pathogen spread .
This systematic analysis highlights the complexity of race-specific peptide elicitor interactions, emphasizing calcium-dependent signaling, phenolic biosynthesis, and post-translational modifications as critical reaction nodes. These findings provide a foundation for engineering crops with enhanced pathogen recognition capabilities.
類似化合物との比較
Table 1: Key Features of AVR9 and Related Peptide Elicitors
Mechanisms of Specificity and Signaling
- Race-Specificity : AVR9’s activity is strictly dependent on the Cf-9 resistance gene, unlike general microbe-associated molecular patterns (MAMPs) like flg22 or PEP-13 . This specificity arises from co-evolutionary dynamics, where avr9 gene loss in virulent C. fulvum strains enables immune evasion .
- Receptor Binding : AVR9 binds plasma membrane receptors in Solanaceous plants, but receptor activation leading to necrosis requires Cf-9 . In contrast, PEP-13 binds the PERU receptor across diverse plants, inducing calcium influx and phytoalexin synthesis without race-specificity .
- Signaling Pathways : AVR9 triggers rapid syntaxin phosphorylation, a response absent in flg22 signaling, despite both elicitors activating MAP kinases and ROS production . This highlights divergent early signaling mechanisms between race-specific and general elicitors.
Processing and Stability
- Fungal vs. Plant Processing : AVR9 maturation involves both fungal proteases (generating 32–34-aa intermediates) and plant proteases (yielding the stable 28-aa peptide) . Similarly, NLP elicitors (e.g., nlp24) require fungal secretion but depend on host proteases for activation .
- Stability Determinants: AVR9’s cysteine knot structure enhances stability in the apoplast , whereas flgII-28 lacks disulfide constraints but is stabilized by receptor binding .
Evolutionary and Agricultural Implications
- Host Range Restriction : AVR9’s activity is confined to Solanaceae due to Cf-9 gene family distribution , whereas SCOOP peptides (e.g., SCOOP12) are broadly active in Brassicaceae via MIK2 .
- Biotechnological Applications: Engineered AVR9 receptors could expand resistance in non-Solanaceous crops, while NLP-derived peptides (e.g., nlp24) are candidates for broad-spectrum elicitors .
Q & A
Q. How are race-specific peptide elicitors identified and validated in plant-pathogen systems?
Methodological Approach:
- Gene-for-gene validation : Use fungal avirulence gene knockouts (e.g., nip1 in Rhynchosporium secalis) and heterologous expression in virulent strains to test for incompatibility shifts in host plants (e.g., barley with Rrs1 resistance gene) .
- Bioassays : Purify peptides from intercellular fluids of infected plants (e.g., Cladosporium fulvum AVR9) and test necrosis induction in resistant vs. susceptible cultivars .
- Binding assays : Radiolabel peptides (e.g., ¹²⁵I-AVR9) to quantify affinity to plasma membrane receptors in solanaceous plants .
- Key controls: Include susceptible plant lines and non-host species to rule out nonspecific responses.
Q. What experimental strategies determine the minimal bioactive region of a race-specific peptide elicitor?
Methodological Approach:
- Truncation analysis : Synthesize overlapping peptide fragments (e.g., PsRLK6ECD LRR5-6 domain in Phytophthora sojae) and test for ROS induction in N. benthamiana .
- Alanine scanning : Substitute single residues (e.g., Trp-2/Pro-5 in Pep-13) to identify critical residues for elicitor activity .
- Structural modeling : Compare peptide motifs (e.g., nlp20 in necrosis-inducing proteins) with known MAMP structures (e.g., flg22, elf18) to infer functional domains .
- Validation: Use dose-response curves (e.g., EC₅₀ values for nlp24 at 1.5 nM) .
Advanced Research Questions
Q. How do post-translational modifications and host proteases influence elicitor activity?
Methodological Approach:
- Processing analysis : Express precursor peptides (e.g., 34-aa AVR9 preprotein) in fungal transformants and track maturation via plant proteases using Edman degradation .
- Inhibitor studies : Apply protease inhibitors (e.g., PMSF for serine proteases) during peptide extraction to identify processing enzymes .
- Mass spectrometry : Compare in planta vs. in vitro peptide forms (e.g., glycoprotein elicitors from Phytophthora megasperma) to distinguish fungal vs. host modifications .
- Key finding: Plant proteases are essential for generating stable, active elicitors (e.g., 28-aa AVR9) .
Q. What structural features enable race-specific elicitors to evade host recognition while retaining pathogenicity?
Methodological Approach:
- Comparative genomics : Align allelic sequences of avirulence genes (e.g., nip1 virulent vs. avirulent races) to pinpoint amino acid substitutions that disrupt recognition .
- Domain-swap experiments : Replace LRR domains (e.g., PsRLK6ECD LRR5-6 with nonfunctional domains) to assess specificity .
- Molecular dynamics simulations : Model peptide-receptor interactions (e.g., AVR9-Cf-9 binding kinetics) to identify steric clashes caused by single-residue changes .
- Contradiction: Some elicitors (e.g., EFa50) lack minimal bioactive regions despite pathogenicity, suggesting alternative evasion mechanisms .
Q. How can researchers resolve contradictions in receptor-ligand interaction studies for race-specific elicitors?
Methodological Approach:
- Binding site localization : Use membrane fractionation (e.g., two-phase partitioning) to isolate high-affinity receptors (e.g., 40-fold enrichment in tomato plasma membranes) .
- Competitive assays : Compare binding kinetics of wild-type vs. mutant peptides (e.g., AVR9 Tyr-1 iodination) to confirm specificity .
- Genetic complementation : Introduce resistance genes (e.g., Cf-9 in non-host plants) to test sufficiency for recognition .
- Critical consideration: Receptor presence ≠ functionality; Cf-9-independent AVR9 binding occurs in solanaceous plants, implying auxiliary factors .
Methodological Best Practices
Q. What controls are essential for distinguishing race-specific vs. general immune responses?
- Isogenic plant lines : Use near-isogenic cultivars differing only in the resistance gene (e.g., Cf-9⁺ vs. Cf-9⁻ tomatoes) .
- Elicitor-negative pathogens : Include fungal races lacking the avirulence gene (e.g., C. fulvum race 2.4.5.9 lacking avr9) .
- Quantitative metrics : Measure ROS burst (luminescence assays), ion flux (microelectrode), or MAP kinase activation (phosphorylation blots) with time-course data .
Q. How should researchers address variability in peptide elicitor activity across experimental systems?
- Standardized bioassays : Pre-treat plants with salicylic acid inhibitors (e.g., BTH) to block priming effects .
- Multi-species validation : Test peptides in phylogenetically diverse hosts (e.g., soybean, tomato, N. benthamiana) to assess conservation .
- Replicate design : Include ≥3 biological replicates with technical repeats to account for plant developmental stage and peptide batch effects .
Data Interpretation Frameworks
Q. What statistical approaches are recommended for analyzing dose-dependent elicitor responses?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., log[peptide] vs. ROS % max) to calculate EC₅₀ and Hill coefficients .
- Error propagation : Use Monte Carlo simulations to integrate uncertainty from peptide quantification (e.g., ELISA variability) and bioassay noise .
- Threshold criteria : Define activity thresholds (e.g., ≥2-fold induction over controls) to avoid overinterpretation of weak signals .
Q. How can multi-omics datasets enhance understanding of race-specific elicitor signaling?
- Transcriptomics : Cluster early-response genes (e.g., WRKY transcription factors) unique to race-specific vs. PAMP-triggered immunity .
- Phosphoproteomics : Identify kinase substrates (e.g., syntaxin phosphorylation in Avr9/Cf-9 signaling) via TiO₂ enrichment and LC-MS/MS .
- Metabolomics : Profile phytoalexins (e.g., glyceollin in soybean) to link elicitor activity to downstream defense outputs .
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